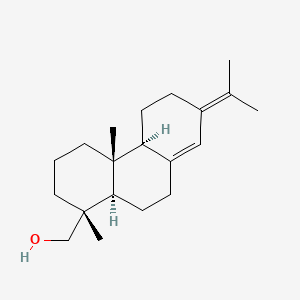

Neoabietinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neoabietinol is a diterpenoid.

Applications De Recherche Scientifique

Anxiolytic-Like and Antinociceptive Effects

A study focused on 2(S)-neopincirin (NEO), a constituent of Clinopodium mexicanum, which shares a structural similarity to neoabietinol, investigated its anxiolytic-like and antinociceptive effects in mice. NEO showed anxiolytic-like effects and counteracted nociception induced by a thermal stimulus in a dose-dependent manner. The study supported the involvement of the GABAergic system in NEO's anxiolytic-like effect (Cassani et al., 2013).

Treatment of Corneal Neovascularization

Research on isoflavonoids and flavonoids, which are structurally related to neoabietinol, demonstrated their efficacy in treating ocular neovascularization. The study found that substances like Fisetin and Luteolin significantly inhibited corneal neovascularization (Joussen et al., 2000).

Neoadjuvant Therapy in Pancreatic Cancer

Neoabietinol's relevance in cancer treatment can be inferred from studies on neoadjuvant therapies in pancreatic cancer. One study highlighted the effectiveness of Folfirinox, a chemotherapy regimen, in improving resectability and overall survival in patients with locally advanced pancreatic cancer (Hackert et al., 2016).

Personalized Cancer Immunotherapy

The potential of neoantigens, which might include neoabietinol derivatives, in cancer immunotherapy has been explored. These neoantigens, generated by somatic mutations, offer high tumor specificity, suggesting their minimal toxic effects and broad patient coverage (Kiyotani et al., 2018).

Neoadjuvant Chemoradiation in Cancer Treatment

Another study emphasized the benefits of neoadjuvant chemoradiation in treating borderline resectable pancreatic cancer, suggesting potential areas where neoabietinol-related compounds could be applied (Jang et al., 2018).

Bioavailability and Pharmacology of Related Compounds

Studies on compounds like neohesperidin, which share a flavonoid backbone similar to neoabietinol, provide insights into their pharmacological responses, including anti-inflammatory, antidiabetic, and anticancer activities. These studies hint at the broad therapeutic potential of neoabietinol-related compounds (Akhter et al., 2022).

Neoadjuvant Endocrine Therapy in Breast Cancer

The use of neoadjuvant endocrine therapy in hormone receptor-positive breast cancer, highlighting the potential research avenues for neoabietinol and similar compounds in hormonal cancers (Chia et al., 2010).

Neoflavonoids in Neglected Diseases

Technological forecasting on neoflavonoids, closely related to neoabietinol, indicates their potential as new medications for neglected diseases such as malaria, trypanosomiasis, and leishmaniasis. This research underscores the broad-spectrum medicinal potential of neoabietinol and its derivatives (Oliveira et al., 2014).

Propriétés

Numéro CAS |

640-42-6 |

|---|---|

Nom du produit |

Neoabietinol |

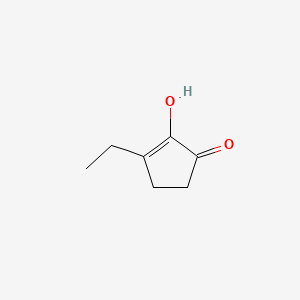

Formule moléculaire |

C20H32O |

Poids moléculaire |

288.5 g/mol |

Nom IUPAC |

[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol |

InChI |

InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,17-18,21H,5-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 |

Clé InChI |

MUBMRBNHMHINMF-LWYYNNOASA-N |

SMILES isomérique |

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C |

SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C |

SMILES canonique |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

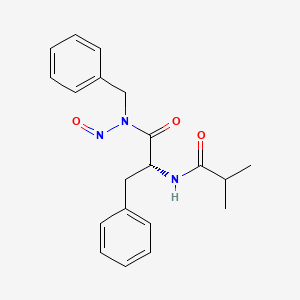

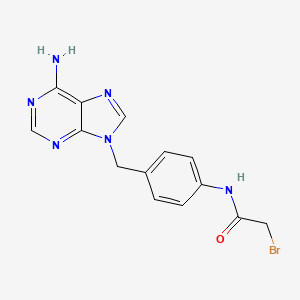

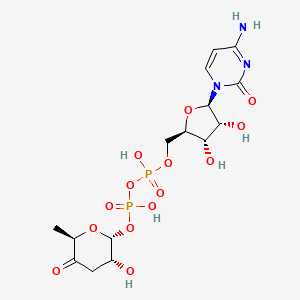

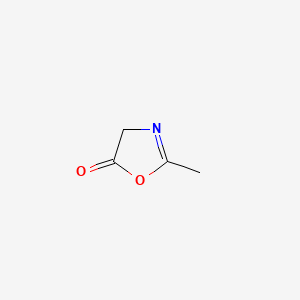

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)